Methyl3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a synthetic organic compound with the molecular formula C8H9F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-1-(methyl)cyclopentane-1-carboxylate
- Methyl 3-oxo-1-(ethyl)cyclopentane-1-carboxylate
- Methyl 3-oxo-1-(propyl)cyclopentane-1-carboxylate
Uniqueness
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C8H9F3O3 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h2-4H2,1H3 |
InChI Key |
FXXIBLWQCRPSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
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